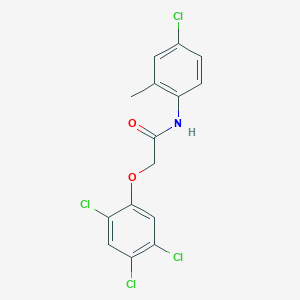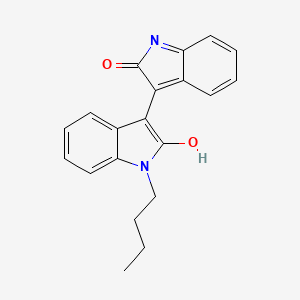
1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione
Overview
Description
1-Butyl-3,3'-biindole-2,2'(1H,1'H)-dione, also known as BIQ, is a synthetic compound that belongs to the family of indole derivatives. BIQ has gained significant attention in the scientific community due to its unique structural properties and potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione is not fully understood. However, studies have shown that 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione exerts its anti-cancer effects by inducing apoptosis and cell cycle arrest. 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione inhibits the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione in lab experiments is its unique structural properties, which make it an ideal building block for the synthesis of various organic compounds. However, the synthesis of 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione is a complex process that requires a high level of expertise and precision. In addition, the high cost of 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione may limit its use in some lab experiments.
Future Directions
There are several future directions for the research on 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione. One potential direction is the development of new synthetic methods for the production of 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione. Another direction is the investigation of the anti-cancer properties of 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione in vivo. Further studies are also needed to fully understand the mechanism of action of 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione and its potential applications in various fields of research.
Conclusion:
In conclusion, 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its unique structural properties and potential applications in various fields of research. The synthesis of 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione is a complex process that requires a high level of expertise and precision. 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. Further studies are needed to fully understand the mechanism of action of 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione and its potential applications in various fields of research.
Scientific Research Applications
1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione has been investigated for its anti-cancer properties. Studies have shown that 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In organic synthesis, 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione has been used as a building block for the synthesis of various organic compounds. In materials science, 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione has been used as a precursor for the synthesis of conducting polymers.
properties
IUPAC Name |
3-(1-butyl-2-hydroxyindol-3-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-2-3-12-22-16-11-7-5-9-14(16)18(20(22)24)17-13-8-4-6-10-15(13)21-19(17)23/h4-11,24H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQMHEVTSDCDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)C3=C4C=CC=CC4=NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Butyl-2-hydroxyindol-3-yl)indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-bromophenoxy)propanoyl]morpholine](/img/structure/B4112378.png)
![2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4112385.png)
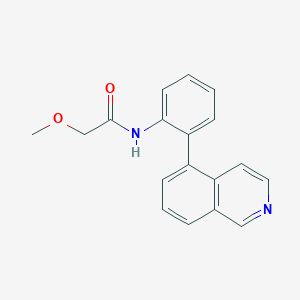
![2-(4-chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4112390.png)
![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4112398.png)

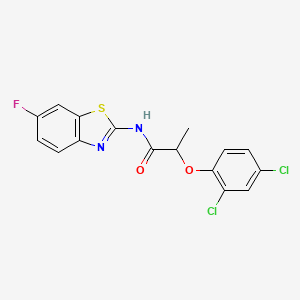

![N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4112427.png)

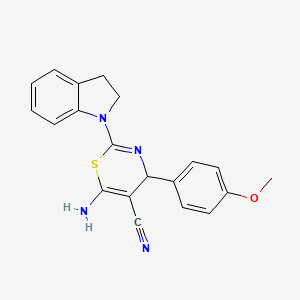
![ethyl 4-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B4112448.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B4112464.png)
